Thienopyridone vs. Pentamidine: PRL Isoform Selectivity Profile Over a Broad Phosphatase Panel
Thienopyridone demonstrates selective inhibition of all three PRL isoforms (IC50: 128-277 nM) while showing minimal activity against a panel of 11 other protein tyrosine phosphatases (PTPs) using the DiFMUP substrate [1]. In direct comparison, pentamidine exhibits similar activity against PRL-1/2/3 but lacks this selectivity, showing broader activity against other phosphatases [1].
| Evidence Dimension | Selectivity against non-PRL phosphatases |
|---|---|
| Target Compound Data | Selective over 11 other PTPs |
| Comparator Or Baseline | Pentamidine: shows activity against other phosphatases beyond PRL family |
| Quantified Difference | Thienopyridone demonstrates PRL-restricted selectivity; pentamidine exhibits off-target phosphatase inhibition |
| Conditions | In vitro phosphatase activity assay using DiFMUP substrate |
Why This Matters
For procurement decisions, thienopyridone's demonstrated selectivity over 11 non-PRL PTPs enables experiments where confounding off-target phosphatase inhibition must be minimized—pentamidine cannot offer this.
- [1] Kostrzewa T, et al. Table 1: PRL phosphatase inhibitors. In: PRL phosphatases as molecular targets in cancer. PMC6192704, 2018. View Source
